molecular formula C20H21N5Na2O7 B14795304 disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate

disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate

Cat. No.: B14795304
M. Wt: 489.4 g/mol
InChI Key: WXGOYFYNIADIRH-UHFFFAOYSA-L
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Description

Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate is a complex organic compound with significant applications in the field of medicinal chemistry. It is known for its role as an antifolate, which means it inhibits the action of folic acid, a vitamin essential for DNA synthesis and cell division. This compound is particularly notable for its use in chemotherapy treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate involves multiple steps, starting from the preparation of the pyrrolo[2,3-d]pyrimidine core. This core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds. The final product is obtained by reacting the pyrrolo[2,3-d]pyrimidine derivative with a benzoyl chloride derivative, followed by the addition of glutamic acid and sodium ions to form the disodium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and filtration to obtain the compound in its pure form. The hydrate form is achieved by controlling the moisture content during the final stages of production .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different pharmacological properties. These derivatives are often studied for their potential use in treating various diseases .

Scientific Research Applications

Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate involves the inhibition of key enzymes involved in folate metabolism. It targets enzymes such as thymidylate synthase and dihydrofolate reductase, which are essential for DNA synthesis and repair. By inhibiting these enzymes, the compound disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate is unique due to its specific structure, which allows it to effectively inhibit multiple enzymes in the folate pathway. This multi-targeted approach enhances its efficacy in treating various cancers and reduces the likelihood of resistance development compared to single-target antifolates .

Properties

Molecular Formula

C20H21N5Na2O7

Molecular Weight

489.4 g/mol

IUPAC Name

disodium;2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate

InChI

InChI=1S/C20H21N5O6.2Na.H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;/h1-2,4-5,9,13,15H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,22,24,25,29);;;1H2/q;2*+1;/p-2

InChI Key

WXGOYFYNIADIRH-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

Origin of Product

United States

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